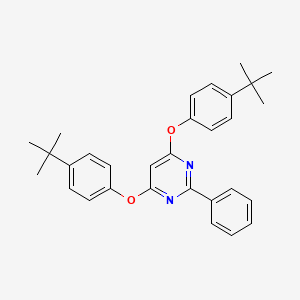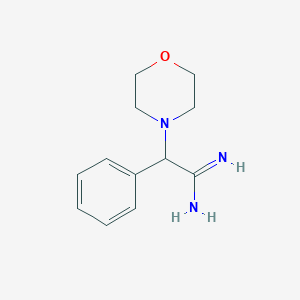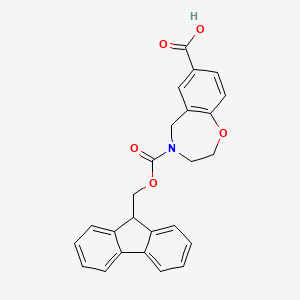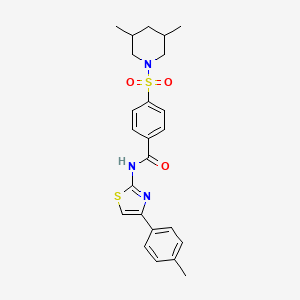
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine (4,6-BTBP) is an aromatic heterocyclic compound belonging to the family of pyrimidines. It is a white crystalline solid, with a molecular weight of 394.53 g/mol and a melting point of 112-115 °C. 4,6-BTBP has been studied extensively due to its potential applications in various scientific and medical fields.
Applications De Recherche Scientifique
Antioxidant Properties : Phenolic compounds, such as bisphenol, exhibit potent inhibition of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum, suggesting their role as effective antioxidants in various applications (Sokolove et al., 1986).
Cytotoxicity Against Human Tumor Cells : A biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, has shown cytotoxicity against human solid tumor cells, indicating potential applications in cancer research (Choi et al., 1996).
Synthesis of Ligands for Supramolecular Chemistry : The synthesis of 4,6-bis(5‘ ‘-methyl-2‘ ‘,2‘-bipyrid-6‘-yl)-2-phenylpyrimidine, a related compound, is used for preparing ligands in supramolecular chemistry, contributing to the development of novel chemical structures and materials (Schubert & Eschbaumer, 1999).
Thermochemical and Kinetic Studies : Research on bisphenol antioxidants, including their thermodynamic and kinetic reactivity, has implications for understanding their stability and effectiveness in various applications (Lucarini et al., 2001).
Catalytic Applications : Certain bisphenol compounds and their derivatives can be used as catalysts or ligands in various chemical reactions, including those in organic synthesis and material science (Qian et al., 2011).
Bioremediation of Environmental Pollutants : Bisphenol A, a related compound, has been studied for its biodegradability and potential role in bioremediation, using systems like laccase hosted in reverse micelles (Chhaya & Gupte, 2013).
Propriétés
IUPAC Name |
4,6-bis(4-tert-butylphenoxy)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O2/c1-29(2,3)22-12-16-24(17-13-22)33-26-20-27(32-28(31-26)21-10-8-7-9-11-21)34-25-18-14-23(15-19-25)30(4,5)6/h7-20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXYAYPHQPPMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(4-tert-butylphenoxy)-2-phenylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2934021.png)
![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)
![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2934023.png)
![rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B2934024.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934028.png)

![tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate](/img/structure/B2934031.png)



![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)